molecular formula C16H12ClN3O4 B2654991 8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-63-7

8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2654991
CAS RN: 863668-63-7
M. Wt: 345.74
InChI Key: DJIZKKDRBHSBOB-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

The compound has been utilized in crystallographic studies to understand its structural properties. For instance, Zhu Teng, H. Stoeckli-Evans, and R. Keese (1998) investigated a related tricyclic compound, demonstrating its crystallization properties and molecular structure using X-ray crystallography (Zhu Teng, H. Stoeckli-Evans, & R. Keese, 1998).

Synthesis and Spectroscopic Studies

The compound has been the subject of synthesis and spectroscopic studies. A. Mabied et al. (2016) conducted a stereoselective synthesis of a related triazatricyclo compound, and their study included spectroscopic and structural analyses (A. Mabied et al., 2016).

Crystal Structure Analysis

María Soledad Garraza et al. (2019) focused on the crystal structure and pseudosymmetry analysis of a related prodrug, providing insights into the molecular structure and stability of such compounds (María Soledad Garraza et al., 2019).

Organic Chemistry and Molecular Interactions

Research by M. Nitta, Shoji Sogo, and T. Nakayama (1979) on a related compound in the realm of organic chemistry highlighted the cycloaddition reactions and molecular interactions, providing valuable insights into the chemical behavior of these compounds (M. Nitta, Shoji Sogo, & T. Nakayama, 1979).

Molecular Docking and Biological Activity

Kanubhai D. Katariya, Dushyanth R. Vennapu, and S. Shah (2021) explored the synthesis of novel biologically potent heterocyclic compounds, including molecular docking studies that might shed light on the biological activity of similar structures (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

properties

IUPAC Name

8-(4-chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-20-13-12(14(21)19-16(20)23)10(7-2-4-8(17)5-3-7)11-9(18-13)6-24-15(11)22/h2-5,10,18H,6H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIZKKDRBHSBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16251969

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